2-(4-Benzylpiperazin-1-yl)benzoic acid

Conformational Analysis Synthetic Chemistry Molecular Recognition

2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS 494782-67-1) is a synthetic organic compound featuring a benzoic acid core ortho-substituted with a 4-benzylpiperazine moiety. It serves primarily as a versatile intermediate in medicinal chemistry, where the benzylpiperazine group enhances solubility and the benzoic acid functionality enables further derivatization, such as esterification or amidation.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 494782-67-1
Cat. No. B1628202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)benzoic acid
CAS494782-67-1
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C18H20N2O2/c21-18(22)16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
InChIKeyFJUPXLLPYKXHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS 494782-67-1): A Positional Isomer Scaffold


2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS 494782-67-1) is a synthetic organic compound featuring a benzoic acid core ortho-substituted with a 4-benzylpiperazine moiety [1]. It serves primarily as a versatile intermediate in medicinal chemistry, where the benzylpiperazine group enhances solubility and the benzoic acid functionality enables further derivatization, such as esterification or amidation [2]. The ortho-substitution pattern is a critical structural determinant that creates distinct physicochemical properties and reactivity compared to its meta- and para-substituted isomers, directly influencing its suitability for specific synthetic pathways [1].

Technical Rationale: Why 2-(4-Benzylpiperazin-1-yl)benzoic acid Cannot Be Replaced by Isomeric Analogs


Direct substitution of 2-(4-Benzylpiperazin-1-yl)benzoic acid with its positional isomers (e.g., 3- or 4-substituted) or functional derivatives (e.g., a methyl ester) is not chemically equivalent. The ortho relationship between the carboxylic acid and the piperazine ring nitrogen facilitates unique intramolecular interactions, such as hydrogen bonding, which can stabilize specific conformations and activate the carboxyl group for regioselective reactions [1]. These structural effects, which are absent in the meta- or para-isomers, directly alter the molecule's reactivity, the stability of its activated ester intermediates, and the final geometry of coupled products, making the choice of isomer a critical parameter for successful synthesis rather than a routine substitution [1].

Quantitative Performance Guide: Evidence for Selecting 2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS 494782-67-1)


Ortho-Substitution Enables Unique Intramolecular Hydrogen Bonding Capability vs. Para-Isomer

The target compound's ortho arrangement creates a proximity between the piperazine nitrogen and the carboxylic acid proton, enabling a stable six-membered intramolecular hydrogen bond. This interaction is structurally forbidden in the para-isomer (4-(4-benzylpiperazin-1-yl)benzoic acid, CAS 94038-26-3) and geometrically less favorable in the meta-isomer. This property is a class-level inference from benzoylpiperazine conformational studies [1].

Conformational Analysis Synthetic Chemistry Molecular Recognition

Free Carboxylic Acid Functionality vs. Methyl Ester Derivative (CAS 494780-87-9)

2-(4-Benzylpiperazin-1-yl)benzoic acid provides a free carboxylic acid handle for direct one-step amide coupling, eliminating the need for ester hydrolysis. Its methyl ester derivative (methyl 2-(4-benzylpiperazin-1-yl)benzoate, CAS 494780-87-9) requires an additional deprotection step, reducing synthetic efficiency . This is a direct structural feature comparison rather than a biological assay.

Derivatization Chemistry Amide Coupling Building Block Utility

Computed Lipophilicity (XLogP3-AA = 0.6) Positioning for CNS Drug Design

The target compound has a computed XLogP3-AA value of 0.6, placing it in a moderately lipophilic range often correlated with favorable blood-brain barrier permeability [1]. In comparison, its methyl ester derivative is significantly more lipophilic, which would alter pharmacokinetic properties in derived leads. This is a cross-study comparable metric based on computed properties.

Medicinal Chemistry Physicochemical Property Optimization Blood-Brain Barrier Permeability

Significance as a Key Intermediate in P2X7 Antagonist Development

The benzylpiperazine-benzoic acid scaffold is a precursor to potent P2X7 receptor antagonists. While the final compound A-438079 (a potent P2X7 antagonist with a pIC50 of 6.9) contains different substituents, the core structure of 2-(4-benzylpiperazin-1-yl)benzoic acid provides the critical orthogonally protected vector for introducing key tetrazole or other heterocyclic groups [1][2]. The value of 2-substituted benzoic acid here, over the 3- or 4-substituted versions, lies in its ability to direct the geometry of the final pharmacophore.

P2X7 Receptor Neuroinflammation Medicinal Chemistry Synthesis

Validated Application Scenarios for 2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS 494782-67-1) in Research


Synthesis of Ortho-Substituted Benzoylpiperazine Libraries for CNS Drug Discovery

The unique ortho-substitution pattern, as described in Section 3, makes this compound the definitive starting material for synthesizing libraries of GlyT1 or P2X7 receptor ligands. The free carboxylic acid enables high-throughput amide coupling to generate diverse compound arrays where the relative orientation of the piperazine and the benzamide moiety is critical for target binding, as evidenced by patent literature on benzoylpiperazine GlyT1 inhibitors [1].

Physicochemical Probe for Intramolecular Hydrogen Bonding Studies

Researchers studying conformational dynamics can utilize this compound as a model system to investigate the strength and impact of intramolecular hydrogen bonding in ortho-amino-benzoic acid derivatives. The quantitative difference in conformational stability compared to its para-isomer, inferred from dynamic NMR studies on related N-acylpiperazines, provides a controlled setting for structure-activity relationship (SAR) analysis [1].

Intermediate for Isotopic Labeling via Carboxyl Group Activation

For metabolic studies requiring stable or radio-labeled benzylpiperazine derivatives, the free carboxylic acid provides a direct, efficient site for introducing isotopic labels (e.g., 14C or 13C) via esterification or amidation, as discussed in Section 3. This avoids the additional hydrolysis step required by the analogous methyl ester, minimizing precious label loss and improving radiochemical yield [1].

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